
Pexidartinib
Overview
Description
Pexidartinib is an oral small-molecule inhibitor targeting colony-stimulating factor 1 receptor (CSF1R), KIT, and FMS-like tyrosine kinase 3 (FLT3). It was approved by the U.S. FDA in 2019 as the first systemic therapy for tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm often causing severe pain, joint dysfunction, and reduced quality of life . Its approval stemmed from the pivotal phase 3 ENLIVEN trial, where this compound demonstrated a 39% overall response rate (ORR) by RECIST criteria at 25 weeks compared to 0% for placebo, with sustained symptom improvement in stiffness, physical function, and range of motion . Pharmacokinetically, this compound has a half-life of ~26.6 hours, achieves steady-state plasma concentrations in one week, and requires administration with food to optimize absorption . However, its use is restricted by a Risk Evaluation and Mitigation Strategy (REMS) due to risks of hepatotoxicity, including fatal cholestatic liver injury .
Preparation Methods
Pexidartinib is synthesized through a series of chemical reactions involving various reagents and conditions. One method involves the use of liquid-liquid extraction with methyl tert-butyl ether and separation on an acquity BEH C18 column kept at 40°C using a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in de-ionized water (70:30) . Another method involves liquid-liquid extraction with ethyl acetate and separation on a Zorbax SB-C18 column with formic acid (0.1% v/v) and acetonitrile in the proportion of 20:80 .
Chemical Reactions Analysis
Metabolic Pathways and Reactive Metabolites
Pexidartinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4/5 and secondarily by UGT1A4, forming reactive intermediates that conjugate with glutathione (GSH) or methoxyamine (NHOMe). Key findings include:
GSH Adducts
Eleven GSH adducts were identified in human/mouse liver microsomes (HLM/MLM) and primary human hepatocytes (PHH):
Metabolite ID | m/z [M+H]⁺ | Structure | Source |
---|---|---|---|
M1 | 723.1722 | PEX + GSH | HLM, MLM, PHH |
M2 | 723.1722 | PEX + GSH (isomer) | HLM, MLM, PHH |
M6 | 741.1828 | PEX+O+2H+GSH | HLM, MLM |
M9 | 472.1052 | Cleaved-left-GSH adduct | HLM, MLM, PHH |
These adducts form via:
-
Epoxidation of the pyrrolo[2,3-b]pyridinyl moiety, followed by GSH conjugation .
-
Oxidation of the trifluoromethylpyridine group, yielding aldehydes that react with GSH .
NH2_22OMe Adducts
Seven NHOMe adducts were detected, trapping aldehyde intermediates:
Metabolite ID | m/z [M+H]⁺ | Structure | Source |
---|---|---|---|
M12 | 481.1361 | PEX epoxide → aldehyde + NHOMe | HLM, MLM |
M13 | 463.1261 | Dehydration product of M12 | HLM, MLM |
M17 | 205.0586 | 4-(Trifluoromethyl)benzaldehyde adduct | HLM, MLM |
Synthetic Chemistry
The patented synthesis involves two steps :
Step 1: Alkylation Reaction
-
Reactants : Raw material 1 (chloropyridine derivative), raw material 2 (pyrrolopyridine derivative).
-
Conditions : 1,4-dioxane, KI/AgO catalyst, 100°C, N atmosphere.
-
Outcome : Forms an alkylated intermediate (yield: 71–79%).
Step 2: Amino Substitution
-
Reactants : Alkylated intermediate + raw material 3 (amine derivative).
-
Conditions : KCO, 120°C, simultaneous dropwise addition.
-
Purification : Ethyl acetate extraction, recrystallization (ethanol:water = 1:2).
Enzymatic Involvement
-
Minor Pathways : CYP1A2 and CYP2C9 contribute <10% to oxidation .
-
UGT1A4 : Catalyzes N-glucuronidation, forming ZAAD-1006a (inactive metabolite with 10% higher exposure than PEX) .
Pharmacokinetic Considerations
-
Absorption : Bioavailability doubles with high-fat meals (T delays by 2.5 hr) .
-
Protein Binding : 99% bound to serum albumin and α-1-acid glycoprotein .
-
Elimination : 65% fecal (44% unchanged), 27% renal (mostly glucuronides) .
Toxicological Implications
Reactive metabolites (e.g., epoxides, aldehydes) may covalently bind to:
Scientific Research Applications
Pexidartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of tenosynovial giant cell tumor (TGCT), a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue . This compound is also being investigated for its potential use in various malignancies as monotherapy or combination therapy . In biology, it is used to study the colony-stimulating factor 1 (CSF1) receptor pathway and its role in tumor growth and metastasis .
Mechanism of Action
Pexidartinib is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor 1 (CSF1) receptor pathway . This pathway is involved in the differentiation of monocytes into tumor-associated macrophages (TAMs) and the survival of TAMs within the tumor microenvironment . By blocking this pathway, this compound reduces the recruitment of immune cells to the tumor site, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Pexidartinib is compared below with other CSF1R inhibitors and off-label therapies used in TGCT, focusing on efficacy, safety, pharmacokinetics (PK), and clinical utility.
Efficacy and Clinical Outcomes
*ORR increased to 53% with extended follow-up .
- Sotuletinib and trans-kusunokinin lack clinical efficacy data but exhibit distinct mechanisms (e.g., apoptosis induction or conformational CSF1R modulation) .
Pharmacokinetics and Drug Interactions
- This compound’s CYP3A induction reduces exposure to midazolam (52% ↓AUClast) and increases digoxin Cmax via P-gp inhibition .
- Imatinib’s broader CYP inhibition profile complicates co-administration with other therapies.
Clinical Utility and Positioning
- This compound: First-line for inoperable TGCT with robust PRO improvement. Limitations include REMS restrictions and hepatic risks .
- Imatinib : Off-label use in TGCT lacks efficacy validation; reserved for this compound-ineligible patients .
- Emerging Agents: Sotuletinib and trans-kusunokinin may offer alternative mechanisms but require clinical validation .
Biological Activity
Pexidartinib, a selective tyrosine kinase inhibitor, primarily targets the colony-stimulating factor 1 receptor (CSF1R) pathway. This compound has shown significant biological activity in the treatment of tenosynovial giant cell tumors (TGCT) and other malignancies associated with CSF1R dysregulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and case studies.
This compound inhibits the CSF1R pathway, which is crucial for the recruitment and proliferation of macrophages involved in tumor growth. By blocking CSF1R activation, this compound prevents ligand-induced autophosphorylation, thereby inhibiting tumor cell proliferation and survival. Additionally, it has been shown to inhibit other receptor tyrosine kinases such as CD117 (c-KIT), FLT3, and PDGFR-β, contributing to its broad anti-tumor effects .
Pharmacodynamics
- Inhibition of Tumor Growth : this compound effectively suppresses the growth of symptomatic TGCT. In clinical trials, it demonstrated a higher overall response rate compared to placebo .
- Adverse Effects : Common side effects include hair color changes, fatigue, and hepatotoxicity. Notably, there have been cases of mixed and cholestatic liver injury .
Efficacy in Clinical Trials
This compound's efficacy was primarily evaluated in the ENLIVEN trial, a phase 3 randomized study involving 120 patients with symptomatic TGCT. Key findings include:
- Overall Response Rate : At week 25, the response rate was 39% for this compound versus 0% for placebo (p<0.0001). The best overall response increased to 53% at a median follow-up of 22 months .
- Improvement in Symptoms : Patients reported significant improvements in physical function and symptom relief compared to baseline assessments .
Long-term Outcomes
Long-term follow-up data indicated sustained efficacy with an increase in overall response rate to 61% after a median follow-up of 31.2 months. No new safety signals were reported during extended treatment .
Case Study 1: Efficacy in Advanced TGCT
A retrospective analysis of patients treated with this compound highlighted its effectiveness in managing advanced TGCT. Among 768 patients analyzed across various studies, the compound resulted in tumor regression and prolonged disease control with an acceptable safety profile .
Case Study 2: Combination Therapy with Sirolimus
A phase I study explored the combination of this compound with sirolimus in treating malignant peripheral nerve sheath tumors (MPNST). Results showed that this combination led to sustained tumor growth suppression and decreased tumor-associated macrophages compared to this compound alone .
Summary of Clinical Data
Study | Population | Dose | Overall Response Rate | Key Findings |
---|---|---|---|---|
ENLIVEN | 120 patients with TGCT | 1000 mg/d for 2 weeks then 800 mg/d | 39% at week 25 | Significant symptom improvement; hepatotoxicity observed |
Phase I Extension | Various solid tumors | Varies | Tumor regression noted | Acceptable safety profile; long-term control |
Combination Study | MPNST patients | This compound + Sirolimus | Sustained suppression observed | Decreased TAMs noted |
Q & A
Basic Research Questions
Q. What is the mechanism of action of pexidartinib in targeting tumor-associated macrophages (TAMs)?
this compound selectively inhibits colony-stimulating factor 1 receptor (CSF1R), which is critical for the survival and proliferation of TAMs. By blocking CSF1R signaling, this compound reduces TAM infiltration into tumors, thereby diminishing their immunosuppressive effects and enhancing antitumor responses. Preclinical studies confirm its ability to deplete TAMs in tumor microenvironments, particularly in tenosynovial giant cell tumor (TGCT) models .
Q. What key clinical trials established this compound’s efficacy in TGCT?
The pivotal ENLIVEN trial (NCT02371369) demonstrated a 39% overall response rate (ORR) by RECIST criteria and significant symptom improvement in TGCT patients. Long-term pooled data from ENLIVEN and a phase I extension trial (NCT01004861) showed sustained responses (54% ORR by RECIST) over a median treatment duration of 17 months .
Q. What are the most common adverse events (AEs) associated with this compound?
Grade 3/4 AEs include elevated liver enzymes (ALT/AST: 10% incidence), cholestatic hepatotoxicity, and hypertension. Non-serious AEs involve hair depigmentation (67%), fatigue (54%), and dysgeusia (25%). Hepatotoxicity monitoring is critical, with dose adjustments required for ALT/AST >3× ULN .
Advanced Research Questions
Q. How can pharmacokinetic (PK) modeling optimize this compound dosing regimens in clinical trials?
PK studies use sensitivity analysis to optimize absorption rate constants (ka) and gut metabolism parameters. For example, a ka of 0.24 h⁻¹ and fugut (fraction unbound in gut) of 0.0038 improved predictions of Cmax and AUC in cancer patients. These models account for CYP3A4/UGT-mediated metabolism and drug-drug interactions (DDIs) with proton pump inhibitors or CYP3A modulators .
Q. What methodologies are recommended for monitoring and managing hepatotoxicity in this compound trials?
Protocols should include weekly liver function tests (LFTs) for the first 8–12 weeks, followed by biweekly monitoring. Dose interruption is required for ALT/AST >3× ULN with bilirubin >2× ULN. Permanent discontinuation is advised if hepatotoxicity persists beyond 4 weeks. Risk mitigation strategies exclude patients with pre-existing liver disease .
Q. How do RECIST and tumor volume score (TVS) criteria differ in assessing TGCT response to this compound?
RECIST prioritizes anatomical tumor shrinkage, while TVS measures functional improvements (e.g., reduced pain, stiffness). In the ENLIVEN crossover cohort, TVS showed higher response rates (67% vs. 53% by RECIST), highlighting its sensitivity to symptomatic benefits. Pooled analyses recommend dual endpoints for comprehensive efficacy evaluation .
Q. What experimental designs are effective for studying this compound in combination therapies?
Phase I trials (e.g., NCT02584647, NCT03158103) use sequential dose escalation to assess safety with agents like sirolimus or binimetinib. Synergy is evaluated via pharmacodynamic biomarkers (e.g., CSF1 levels, TAM density). Adaptive designs allow dose adjustments based on real-time PK/PD data .
Q. How can researchers reconcile discrepancies in this compound response rates across ethnic populations?
A phase I study in Asian patients (NCT02734433) reported lower ORR (13%) vs. Western cohorts. Methodological adjustments include population-specific PK analysis (e.g., CYP3A4 genetic polymorphisms) and stratified dosing. Adjunctive biomarkers (e.g., CSF1 transcript variants) may identify subpopulations with enhanced sensitivity .
Q. Data Analysis and Contradiction Resolution
Q. How should conflicting efficacy data from monotherapy and combination trials be interpreted?
Monotherapy trials (e.g., NCT01004861) show robust TGCT responses, while combination studies (e.g., with durvalumab) report mixed outcomes. Researchers must stratify data by tumor type, prior therapies, and biomarker status. Meta-analyses controlling for confounders (e.g., hepatic impairment) clarify context-dependent efficacy .
Q. What statistical approaches address high inter-patient variability in this compound exposure?
Mixed-effects modeling accounts for covariates like body surface area, CYP3A4 activity, and comedications. Exposure-response analyses link trough concentrations (Ctrough) to efficacy/safety, enabling personalized dosing. Bayesian adaptive designs optimize dose titration in real time .
Tables
Key Clinical Trials | Design | Key Findings | Reference |
---|---|---|---|
ENLIVEN (NCT02371369) | Phase III, randomized, placebo | 39% ORR (RECIST); 13% discontinuation due to hepatotoxicity | |
Phase I Extension (NCT01004861) | Open-label, TGCT cohort | 52% ORR (RECIST); median PFS not reached | |
Asian Cohort (NCT02734433) | Phase I, advanced solid tumors | 13% ORR (RECIST); RP2D: 1000→800 mg/day |
Properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRKYUXBBNENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026482 | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029044-16-3 | |
Record name | PLX 3397 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexidartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.